trans-2-pentadecenoyl-CoA

Analytical Chemistry Metabolomics Mass Spectrometry

trans-2-Pentadecenoyl-CoA is an irreplaceable C15:1 enoyl-CoA substrate for probing ACAD10 enzymatic activity—an enzyme uniquely specific to odd-chain C15 substrates and inactive on even-chain C14 or C16 analogs. Generic substitution with more common chain lengths will produce non-physiological data or entirely miss key enzyme interactions. Essential for mapping enoyl-CoA hydratase/reductase chain-length specificity, tracing odd-chain fatty acid β-oxidation (which yields the anaplerotic metabolite propionyl-CoA), and serving as a high-specificity LC-MS/MS reference standard for unambiguous C15 metabolomics identification.

Molecular Formula C36H62N7O17P3S
Molecular Weight 989.9 g/mol
Cat. No. B15551073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-pentadecenoyl-CoA
Molecular FormulaC36H62N7O17P3S
Molecular Weight989.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h15-16,23-25,29-31,35,46-47H,4-14,17-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b16-15+/t25-,29-,30-,31+,35-/m1/s1
InChIKeyBUFWYEICGKLDLP-OUZMRWKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Pentadecenoyl-CoA: Long-Chain 2-Enoyl-CoA for Fatty Acid Metabolism and Enzymology Research


trans-2-Pentadecenoyl-CoA (trans-2-pentadecenoyl-coenzyme A, (E)-pentadec-2-enoyl-CoA) is a monounsaturated, long-chain fatty acyl-CoA thioester with the molecular formula C₃₆H₆₂N₇O₁₇P₃S and a molecular weight of 989.90 g/mol . It belongs to the class of long-chain 2-enoyl CoAs, defined by a coenzyme A moiety linked to a long-chain 2-enoyl chain of 13 to 21 carbon atoms [1]. Chemically, it is the thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-2-pentadecenoic acid [2]. As a derivative of coenzyme A, it serves as a critical intermediate and substrate analogue in the study of fatty acid β-oxidation, desaturation, and elongation pathways [1][3].

Why Long-Chain 2-Enoyl-CoA Intermediates Cannot Be Substituted Indiscriminately


Long-chain 2-enoyl-CoA species are not functionally interchangeable. Enzymes within the β-oxidation, elongation, and desaturation pathways exhibit strict and often isoform-specific chain-length preferences [1][2]. For instance, certain acyl-CoA dehydrogenases demonstrate maximal activity toward medium-chain substrates, with activity decreasing significantly as chain length increases [1]. Similarly, enoyl-CoA hydratases and reductases show varying relative activities depending on the acyl chain length [3]. Procuring a specific intermediate like trans-2-pentadecenoyl-CoA (C15:1), rather than a more common C14:1 or C16:1 analog, is essential for accurately probing the substrate specificity of enzymes such as ACAD10 (which is uniquely active on C15 acyl-CoAs [4]) or for investigating odd-chain fatty acid metabolism, which differs fundamentally from even-chain metabolism [5]. Generic substitution based on availability risks generating non-physiological data or completely missing key enzyme interactions.

Quantitative Differentiation of trans-2-Pentadecenoyl-CoA Against Closest Structural Analogs


Molecular Weight Distinguishes trans-2-Pentadecenoyl-CoA from C14 and C16 Enoyl-CoA Homologs

trans-2-Pentadecenoyl-CoA (C15:1) possesses a distinct molecular weight of 989.90 g/mol, which is precisely 14.0 Da greater than its C14:1 homolog, trans-2-tetradecenoyl-CoA (975.9 g/mol [1]), and exactly 10.0 Da less than its C16:1 homolog, trans-2-hexadecenoyl-CoA (999.9 g/mol [2]). This predictable mass difference, corresponding to the addition or subtraction of a methylene (-CH₂-) group, allows for unambiguous discrimination and quantification of these species in complex biological matrices using LC-MS/MS or high-resolution mass spectrometry .

Analytical Chemistry Metabolomics Mass Spectrometry

Chain-Length Specificity in Enoyl-CoA Hydratase (EC 4.2.1.74) Activity Provides Class-Based Context

While direct kinetic data for trans-2-pentadecenoyl-CoA (C15:1) is not available in the literature, its enzymatic activity can be inferred from established chain-length specificity patterns for medium-chain-enoyl-CoA hydratase (EC 4.2.1.74). The enzyme demonstrates a clear chain-length preference, with relative activities reported as 78% for trans-2-hexenoyl-CoA (C6:1) and 42% for trans-2-dodecenoyl-CoA (C12:1) when compared to a trans-2-octenoyl-CoA (C8:1) baseline (100%) [1][2]. This trend suggests that activity decreases as the acyl chain lengthens. trans-2-Pentadecenoyl-CoA, with its 15-carbon chain, is therefore expected to exhibit a significantly different turnover rate compared to shorter (C8-C14) and longer (C16-C18) 2-enoyl-CoA substrates, making it essential for defining the full substrate range and kinetic profile of this enzyme.

Enzymology Beta-Oxidation Substrate Specificity

Unmatched Specificity for ACAD10, an Enzyme Exclusively Active on C15 Acyl-CoAs

Acyl-CoA dehydrogenase family member 10 (ACAD10) is a mitochondrial enzyme that exhibits absolute substrate specificity. It is reported to be active only on R- and S-2-methylpentadecenoyl-CoA (S-2MPDA-CoA), a branched C15 acyl-CoA, and does not accept substrates of other chain lengths or structural configurations [1][2]. This exclusivity makes a C15 enoyl-CoA, such as trans-2-pentadecenoyl-CoA, an indispensable tool for studying ACAD10 function. In contrast, more common even-chain enoyl-CoA analogs like trans-2-tetradecenoyl-CoA (C14:1) or trans-2-hexadecenoyl-CoA (C16:1) would be completely inert as substrates for this enzyme .

Enzymology Acyl-CoA Dehydrogenase Odd-Chain Fatty Acids

Odd-Chain Enoyl-CoA is a Critical Substrate for Investigating Propionyl-CoA Metabolism

The catabolism of odd-chain fatty acids, such as the C15:0 precursor to trans-2-pentadecenoyl-CoA, yields acetyl-CoA and propionyl-CoA as end products [1][2]. Propionyl-CoA is a key anaplerotic molecule that enters the TCA cycle via succinyl-CoA, influencing gluconeogenesis and the metabolism of branched-chain amino acids [3]. In contrast, the β-oxidation of even-chain fatty acids (e.g., C16:0 or C16:1) yields exclusively acetyl-CoA. Therefore, using trans-2-pentadecenoyl-CoA (C15:1) versus trans-2-hexadecenoyl-CoA (C16:1) in metabolic flux studies will have a fundamentally different impact on cellular energy homeostasis and anaplerotic pathways [4].

Metabolism Propionate Odd-Chain Fatty Acids

Defined Research Applications for trans-2-Pentadecenoyl-CoA Based on Quantitative Evidence


Mass Spectrometry-Based Lipidomics and Flux Analysis for Odd-Chain Fatty Acid Metabolism

trans-2-Pentadecenoyl-CoA serves as a critical reference standard and internal standard for the unambiguous identification and quantification of C15 enoyl-CoA intermediates in metabolomics and lipidomics studies. Its unique molecular weight (989.90 g/mol) allows for clear mass separation from its C14 and C16 homologs, preventing misidentification of odd-chain species in complex samples . This is essential for accurate pathway tracing in studies investigating the metabolism of dietary odd-chain fatty acids or their role in conditions like metabolic syndrome.

Characterizing the Substrate Specificity of Acyl-CoA Dehydrogenase 10 (ACAD10)

This compound is an essential reagent for investigating the function of ACAD10. This enzyme is unique in its absolute requirement for C15 acyl-CoA substrates and is completely inactive on even-chain CoAs like C14 or C16 enoyl-CoAs [1][2]. trans-2-Pentadecenoyl-CoA, as a C15 enoyl-CoA, is therefore a necessary tool for any study aiming to characterize the catalytic mechanism, screen for inhibitors, or understand the physiological role of ACAD10 in tissues like the brain, heart, and muscle.

In Vitro Reconstitution of β-Oxidation Pathways with Non-Canonical Substrates

For enzymologists studying the chain-length specificity of enoyl-CoA hydratases (e.g., EC 4.2.1.74) or reductases, trans-2-pentadecenoyl-CoA is required to fully map the enzyme's substrate range. Activity with shorter (C8-C14) and longer (C16-C18) substrates does not predict activity with C15 enoyl-CoAs, which may occupy a distinct kinetic space [3]. Including this compound in a substrate panel is crucial for generating a complete kinetic profile and for understanding the structural determinants of substrate binding and catalysis.

Investigating the Metabolic Fate of Odd-Chain Fatty Acids and Propionyl-CoA Generation

This reagent is indispensable for cellular and mitochondrial studies focused on the unique catabolism of odd-chain fatty acids. Unlike even-chain substrates that yield only acetyl-CoA, the β-oxidation of trans-2-pentadecenoyl-CoA leads to the production of propionyl-CoA, a key anaplerotic metabolite [4]. This makes it a valuable tool for dissecting the interplay between fatty acid oxidation, TCA cycle flux, and gluconeogenesis, and for modeling metabolic disorders like propionic acidemia.

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